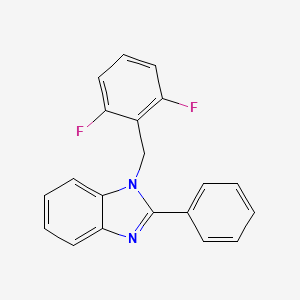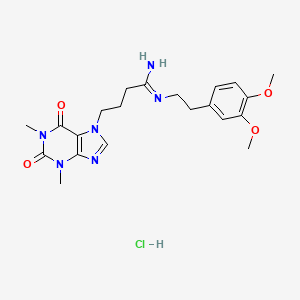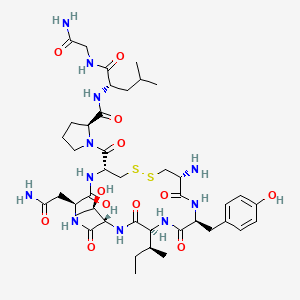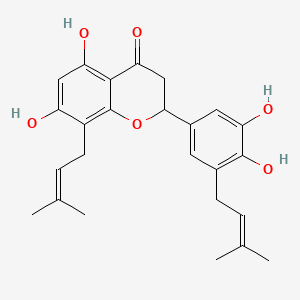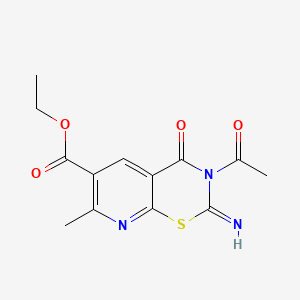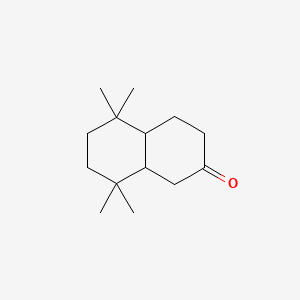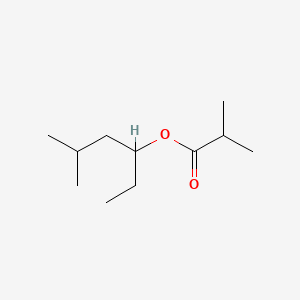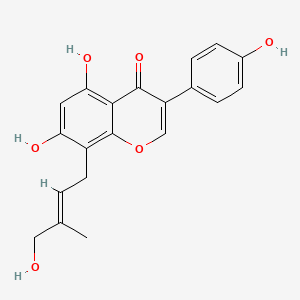
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound that features a thiazolidine ring fused with a dithiolane ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-dithiolane with ethyl bromoacetate to form an intermediate, which is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the thiazolidine ring, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiolane derivatives.
Substitution: Alkylated thiazolidine derivatives.
Scientific Research Applications
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This binding is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiolane: Shares the dithiolane ring but lacks the thiazolidine ring.
2-Phenyl-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolane ring attached to a phenol group.
Uniqueness
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of the thiazolidine and dithiolane rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
156000-22-5 |
|---|---|
Molecular Formula |
C20H23NS3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-phenyl-2-[2-(2-phenyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C20H23NS3/c1-3-7-17(8-4-1)19(21-13-14-22-19)11-12-20(23-15-16-24-20)18-9-5-2-6-10-18/h1-10,21H,11-16H2 |
InChI Key |
KKJPYXOFTLNARN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)(CCC2(SCCS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


